4-Fluoro-4'-nitrobenzophenone

Catalog No.
S750354
CAS No.
2195-47-3
M.F
C13H8FNO3
M. Wt
245.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-4'-nitrobenzophenone

CAS Number

2195-47-3

Product Name

4-Fluoro-4'-nitrobenzophenone

IUPAC Name

(4-fluorophenyl)-(4-nitrophenyl)methanone

Molecular Formula

C13H8FNO3

Molecular Weight

245.21 g/mol

InChI

InChI=1S/C13H8FNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H

InChI Key

ICDAYOOBGHYICW-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)[N+](=O)[O-]

The exact mass of the compound 4-Fluoro-4'-nitrobenzophenone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141018. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Fluoro-4'-nitrobenzophenone (CAS 2195-47-3) is an asymmetric, highly activated benzophenone derivative featuring both a nucleophile-susceptible fluoro leaving group and an electron-withdrawing nitro group. In industrial and laboratory procurement, it serves a dual role: it is a critical oxidizing impurity standard for quality control in polyetheretherketone (PEEK) monomer synthesis, and a high-value precursor for functionalized asymmetric poly(arylene ether ketone)s (PAEKs). The strong electron-withdrawing effect of the 4'-nitro group across the benzophenone core significantly enhances the electrophilicity of the 4-position, making the fluoro group exceptionally reactive toward nucleophilic aromatic substitution (SNAr) [1].

Substituting 4-fluoro-4'-nitrobenzophenone with standard symmetric monomers like 4,4'-difluorobenzophenone (4,4'-DFBP) or cheaper halogen analogs like 4-chloro-4'-nitrobenzophenone leads to process failures in both analytical and synthetic workflows. In quality control, 4,4'-DFBP cannot serve as an impurity baseline because it lacks the oxidizing nitro group that prematurely terminates PEEK polymerization [1]. In synthetic applications, replacing the fluoro leaving group with a chloro group drastically reduces SNAr reaction kinetics and yields, often requiring harsher conditions that degrade sensitive nucleophiles. Furthermore, symmetric difluoro-monomers cannot undergo the selective nitro-reduction required to generate asymmetric 4-amino-4'-fluorobenzophenone building blocks [2].

Impurity Profiling: Extreme Melt Viscosity Sensitivity in PEEK Synthesis

4-Fluoro-4'-nitrobenzophenone is a critical analytical standard because its presence as an impurity in 4,4'-DFBP severely disrupts PEEK polymerization. Patent data demonstrates that trace concentrations of nitro compounds as low as 11 mg/kg in the 4,4'-DFBP monomer act as oxidizing species or chain terminators, drastically altering the melt viscosity ratio of the resulting PEEK polymer. Procuring this exact compound as an analytical standard is essential for calibrating Ti3+ reduction assays and HPLC-UV impurity profiles to ensure monomer lot viability [1].

Evidence DimensionPolymerization disruption threshold (Melt Viscosity)
Target Compound DataAlters PEEK melt viscosity at concentrations as low as 11 mg/kg
Comparator Or Baseline4,4'-DFBP (Standard monomer, requires <0.3% total impurities)
Quantified Difference11 ppm threshold for catastrophic viscosity impact
ConditionsPEEK polymerization via nucleophilic co-condensation with hydroquinone

Procurement of this exact compound is mandatory for QA/QC labs to calibrate impurity detection limits and prevent catastrophic viscosity failures in industrial PEEK manufacturing.

SNAr Reactivity: Superior Leaving Group Kinetics vs. Chloro Analogs

In the synthesis of asymmetric benzophenone derivatives, the fluoro group in 4-fluoro-4'-nitrobenzophenone offers vastly superior SNAr reactivity compared to 4-chloro-4'-nitrobenzophenone. The high electronegativity of fluorine, combined with the strong electron-withdrawing effect of the 4'-nitro group, stabilizes the Meisenheimer complex intermediate. Consequently, SNAr reactions with amines or phenoxides achieve high yields under milder conditions, whereas the chloro-analog often requires extended heating and yields lower conversions due to the poorer leaving group ability of chloride in SNAr [1].

Evidence DimensionSNAr Yield and Reactivity
Target Compound DataHighly reactive under standard basic conditions
Comparator Or Baseline4-chloro-4'-nitrobenzophenone (Lower yield, slower kinetics)
Quantified DifferenceSignificantly higher yields and faster kinetics for the fluoro analog
ConditionsNucleophilic aromatic substitution with amines/phenoxides in polar aprotic solvents

Buyers synthesizing complex asymmetric PAEK monomers or pharmaceutical intermediates must prioritize the fluoro analog to ensure high yields and avoid harsh reaction conditions that cause side reactions.

Asymmetric Functionalization: Selective Reduction to Amino-Monomers

Unlike symmetric 4,4'-DFBP, 4-fluoro-4'-nitrobenzophenone can undergo selective reduction of the nitro group to yield 4-amino-4'-fluorobenzophenone. This transformation provides a highly valuable AB-type monomer or end-capping agent with both an amine (for polyimide or polyamide linkages) and a reactive fluoro group (for ether linkages). This dual-reactivity profile is impossible to achieve with standard symmetric difluoro or dinitro benzophenones, making this compound an irreplaceable precursor for advanced functional polymers .

Evidence DimensionAsymmetric functionalization capability
Target Compound DataEnables selective reduction to 4-amino-4'-fluorobenzophenone
Comparator Or Baseline4,4'-difluorobenzophenone (0% asymmetric potential)
Quantified DifferenceProvides orthogonal reactivity (amine + fluoro) vs dual identical reactivity (fluoro + fluoro)
ConditionsChemical or catalytic reduction of the nitro group

Material scientists must procure this compound to synthesize specialized polymers with pendant amino groups or to bridge different polymer classes (e.g., polyimide-PAEK copolymers).

Analytical Standard for PAEK Monomer Quality Control

Directly following from its extreme impact on PEEK melt viscosity at parts-per-million levels, 4-fluoro-4'-nitrobenzophenone is heavily procured by industrial QA/QC laboratories. It is used to calibrate HPLC-UV and Ti3+ back-titration assays to certify the purity of 4,4'-difluorobenzophenone lots before bulk polymerization [1].

Precursor for Asymmetric Poly(arylene ether ketone)s

Leveraging its highly activated fluoro leaving group, this compound is utilized in SNAr reactions with bisphenols to create PAEKs with pendant nitro groups. These polymers can subsequently be reduced to amino-PAEKs, allowing for post-polymerization modifications such as crosslinking or the attachment of biological/targeting molecules .

Synthesis of AB-Type Monomers for Copolymerization

Due to its ability to undergo selective nitro reduction, the compound is a critical starting material for 4-amino-4'-fluorobenzophenone. This AB-type monomer is essential for synthesizing block copolymers that integrate polyimide segments (via the amine) with polyether segments (via the fluoro group), a structural feat impossible with symmetric monomers .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

2195-47-3

Wikipedia

4-Fluoro-4'-nitrobenzophenone

Dates

Last modified: 08-15-2023

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